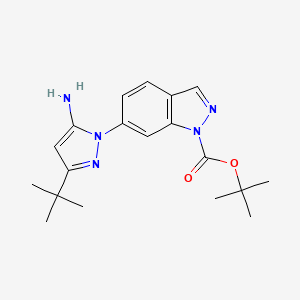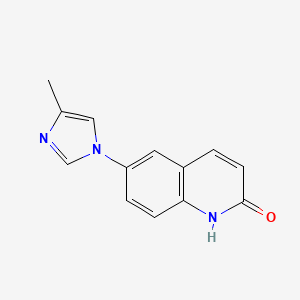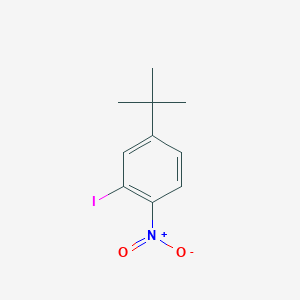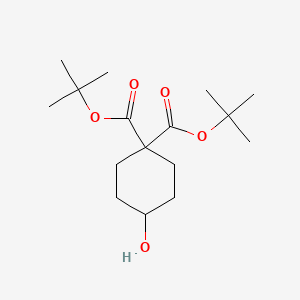
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C16H28O5. It consists of a cyclohexane ring substituted with two tert-butyl ester groups and a hydroxyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate typically involves the esterification of 4-hydroxycyclohexane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products
Oxidation: Formation of 4-ketocyclohexane-1,1-dicarboxylate or 4-carboxycyclohexane-1,1-dicarboxylate.
Reduction: Formation of ditert-butyl 4-hydroxycyclohexane-1,1-diol.
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active compounds that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- Ditert-butyl 4-hydroxybenzoate
- Ditert-butyl 4-hydroxyphenylacetate
- Ditert-butyl 4-hydroxycyclopentane-1,1-dicarboxylate
Uniqueness
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is unique due to its cyclohexane ring structure, which imparts greater stability and rigidity compared to similar compounds with aromatic or smaller ring systems. This stability makes it particularly useful in applications requiring robust chemical properties .
Properties
Molecular Formula |
C16H28O5 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C16H28O5/c1-14(2,3)20-12(18)16(9-7-11(17)8-10-16)13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3 |
InChI Key |
YFSWAQDDXGXALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)

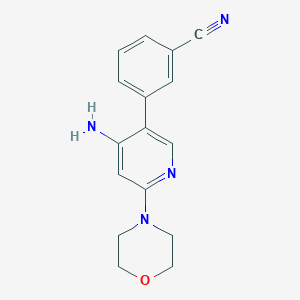
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
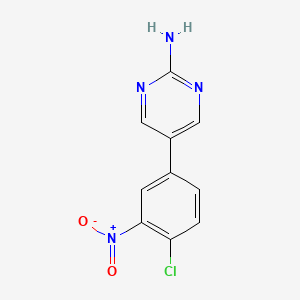
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)


